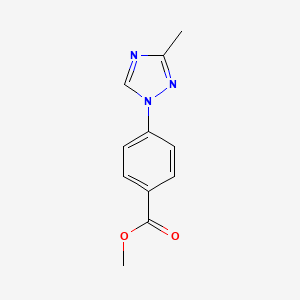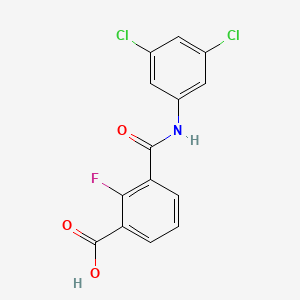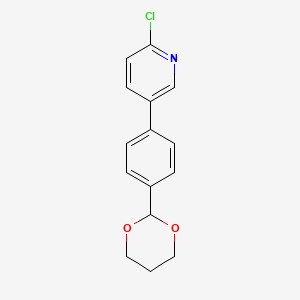
1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, in biochemical applications, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine include other imidazole derivatives and compounds with similar chemical structures. Examples include:
Carbonyldiimidazole: Another imidazole-based compound with similar reactivity and applications.
Phosgene: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a reagent in organic synthesis highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXFGRSWHOWKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910628.png)
![Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B7910633.png)



![8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910665.png)
![1-(5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B7910676.png)
![methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate](/img/structure/B7910683.png)
![methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-[2-(trifluoromethyl)anilino]ethylidene]pyrazol-3-yl]acetate](/img/structure/B7910684.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7910704.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B7910711.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7910716.png)
